4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine
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Overview
Description
4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C8H7ClN2S and a molecular weight of 198.68 g/mol . This compound is characterized by a thieno[3,2-d]pyrimidine core structure, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of chlorine and methyl groups on the thieno[3,2-d]pyrimidine ring imparts unique chemical properties to the compound.
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules in a process called phosphorylation. This process is a key part of many cellular functions, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement, cell movement, apoptosis, and differentiation .
Mode of Action
This compound interacts with its kinase targets by inhibiting their activity . This inhibition interferes with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway, which is a chain of interactions between proteins in the cell and is involved in cell division and death and in tumor formation processes .
Biochemical Pathways
The inhibition of kinase activity by this compound affects multiple biochemical pathways. Most notably, it disrupts the JAK-STAT signaling pathway . This pathway is involved in processes such as immunity, cell division, cell death, and tumor formation . By inhibiting this pathway, this compound can potentially influence these processes.
Pharmacokinetics
Its unique structure can influence its pharmacokinetics and pharmacodynamics
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its inhibition of kinase activity. This can lead to a decrease in phosphorylation processes, potentially affecting cell division, cell death, and other cellular functions . The exact effects can vary depending on the specific kinases that this compound targets and the cellular context in which it is used.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it exhibits stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine typically involves the chlorination of a thieno[3,2-d]pyrimidine precursor. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The compound is typically produced in bulk quantities and subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states of the sulfur atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted thieno[3,2-d]pyrimidine derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine
- 4-Chloro-7-methylthieno[3,2-d]pyrimidine
Uniqueness
4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and methyl groups on the thieno[3,2-d]pyrimidine ring differentiates it from other similar compounds, making it a valuable scaffold for the development of new chemical entities .
Properties
IUPAC Name |
4-chloro-2,7-dimethylthieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-4-3-12-7-6(4)10-5(2)11-8(7)9/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCMNIAJXVDGKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=C(N=C2Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936837-34-2 |
Source
|
Record name | 4-chloro-2,7-dimethylthieno[3,2-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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